![molecular formula C16H18N2O B5108799 N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings. In
Wirkmechanismus
The exact mechanism of action of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to act by binding to the active site of PKC enzymes and preventing their activation. This binding is thought to occur via interactions between the urea group of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea and specific amino acid residues within the PKC active site.
Biochemical and Physiological Effects:
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its selectivity for PKC enzymes. This selectivity allows researchers to study the role of these enzymes in various biological systems without affecting other cellular processes. Additionally, the relatively straightforward synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea makes it a readily available tool for researchers.
One of the limitations of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its relatively low potency compared to other PKC inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experimental settings. Additionally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes is not fully understood and requires further investigation.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. One area of interest is the development of more potent PKC inhibitors based on the structure of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. Additionally, further investigation into the potential therapeutic applications of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, such as its use as a treatment for Alzheimer's disease, is warranted. Finally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes should be further explored to fully understand its mechanism of action.
Synthesemethoden
The synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is a relatively straightforward process that involves the reaction of 3-methylbenzylamine and 4-methylbenzyl isocyanate in the presence of a catalyst. The resulting product is then purified using standard techniques such as recrystallization or chromatography. The yield of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea can vary depending on the specific reaction conditions used, but typically ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to act as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a critical role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting PKC activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be used as a tool for studying the role of these enzymes in various biological systems.
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(3-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-8-13(9-7-11)15(18-16(17)19)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOYUBJHHPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((3-Methylphenyl)(4-methylphenyl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

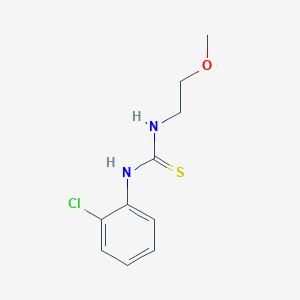
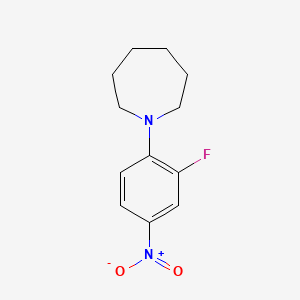
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)

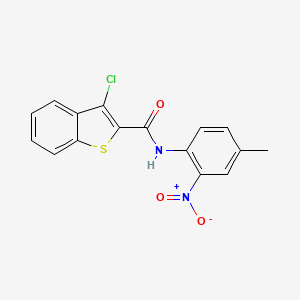
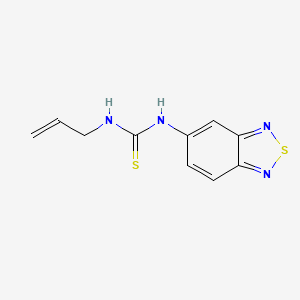
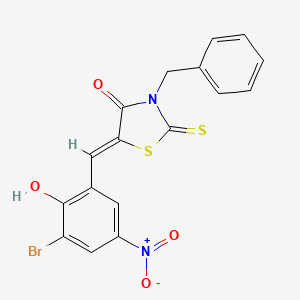
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

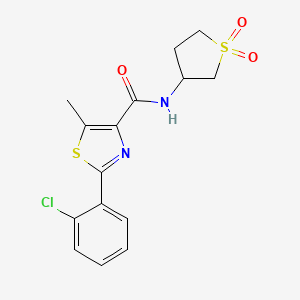
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
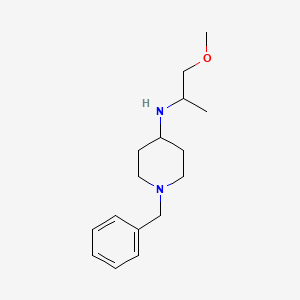
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)